2,4,6-Trifluoro-3-methylbenzoic acid

Description

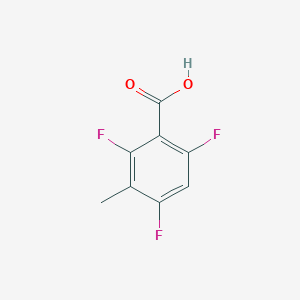

2,4,6-Trifluoro-3-methylbenzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C₈H₅F₃O₂. It features three fluorine atoms at the 2, 4, and 6 positions of the benzene ring and a methyl group at the 3 position. This structural configuration imparts unique physicochemical properties, including increased lipophilicity compared to non-methylated analogs like 2,4,6-trifluorobenzoic acid (C₇H₃F₃O₂) . Its applications span pharmaceuticals, agrochemicals, and materials science, where it serves as a key intermediate in synthesizing bioactive molecules, leveraging fluorine’s electron-withdrawing effects and the methyl group’s steric and hydrophobic contributions .

Properties

IUPAC Name |

2,4,6-trifluoro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-3-4(9)2-5(10)6(7(3)11)8(12)13/h2H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHAFRPFOFMDIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-3-methylbenzoic acid typically involves the fluorination of 3-methylbenzoic acid. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. Large-scale synthesis often employs continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluoro-3-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed:

Substitution: Derivatives with different functional groups replacing the fluorine atoms.

Reduction: 2,4,6-Trifluoro-3-methylbenzyl alcohol or 2,4,6-Trifluoro-3-methylbenzaldehyde.

Oxidation: 2,4,6-Trifluoro-3-carboxybenzoic acid.

Scientific Research Applications

2,4,6-Trifluoro-3-methylbenzoic acid is utilized in various fields of scientific research:

Chemistry: As a building block in the synthesis of more complex fluorinated organic compounds.

Biology: In the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong hydrogen bonds.

Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic rings for enhanced metabolic stability.

Industry: In the production of agrochemicals and specialty polymers.

Mechanism of Action

The mechanism by which 2,4,6-Trifluoro-3-methylbenzoic acid exerts its effects is largely dependent on its ability to participate in hydrogen bonding and its electron-withdrawing fluorine atoms. These properties make it a valuable tool in studying molecular interactions and designing compounds with specific biological activities. The fluorine atoms enhance the compound’s lipophilicity, improving its ability to cross biological membranes and interact with molecular targets .

Comparison with Similar Compounds

Key Observations :

- Acidity : Fluorine’s electron-withdrawing nature lowers pKa values. 2,4,6-Trifluorobenzoic acid has the strongest acidity (pKa ~1.8) due to three fluorine atoms . The methyl group in this compound slightly counteracts this effect, raising its pKa to ~2.1–2.3. Methoxy groups (e.g., in 4-Methoxy-3-(trifluoromethyl)benzoic acid) introduce electron-donating effects, further modulating acidity .

- Solubility : The methyl group in this compound enhances lipophilicity, reducing water solubility but improving compatibility with lipid-rich pharmaceutical formulations. In contrast, methoxy-containing analogs exhibit better solubility in polar aprotic solvents like DMSO .

- Steric Effects : Bis(trifluoromethyl) substituents (e.g., 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid) introduce significant steric hindrance, limiting reactivity in certain synthetic pathways compared to the less hindered this compound .

Research Findings

- Synthetic Utility : this compound is preferred over 2,4,6-trifluorobenzoic acid in reactions requiring controlled steric environments, such as coupling reactions in drug synthesis .

- Bioactivity : Fluorine and methyl groups synergistically enhance membrane permeability in agrochemicals, as demonstrated in herbicidal activity studies .

- Thermal Stability : Methoxy-substituted analogs (e.g., 4-Methoxy-3-(trifluoromethyl)benzoic acid) exhibit lower thermal stability compared to methylated or fully fluorinated derivatives due to methoxy’s susceptibility to oxidation .

Biological Activity

2,4,6-Trifluoro-3-methylbenzoic acid (TFMBA) is an organic compound with the molecular formula C8H5F3O2. It is a derivative of benzoic acid characterized by the substitution of three hydrogen atoms in the benzene ring with fluorine atoms at the 2, 4, and 6 positions, along with a methyl group at the 3 position. This unique structure imparts distinct chemical properties that are exploited in various fields, particularly in biological research and medicinal chemistry.

TFMBA exhibits biological activity primarily through its ability to form strong hydrogen bonds and its electron-withdrawing fluorine atoms. These properties enhance its lipophilicity, allowing it to effectively cross biological membranes and interact with various molecular targets. The compound's mechanism of action is largely attributed to its role in enzyme inhibition and modulation of protein-ligand interactions, making it valuable in pharmacological studies.

Enzyme Inhibition

Recent studies have highlighted TFMBA's potential as an enzyme inhibitor. Its structural characteristics enable it to interact with active sites on enzymes, thereby modulating their activity. For instance, TFMBA has been investigated for its effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The compound's ability to inhibit these enzymes suggests potential applications in anti-inflammatory therapies.

Cytokine Modulation

In vitro studies have demonstrated that TFMBA can influence cytokine release from peripheral blood mononuclear cells (PBMCs). Specifically, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10. This dual action indicates that TFMBA may possess immunomodulatory properties beneficial for treating inflammatory diseases.

Case Studies

- Anti-inflammatory Effects : A study evaluated the impact of TFMBA on cytokine levels in PBMC cultures stimulated by lipopolysaccharide (LPS). Results indicated a significant reduction in TNF-α levels by approximately 44–60% at higher concentrations (100 µg/mL), comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antiproliferative Activity : Another investigation assessed TFMBA's antiproliferative effects on cancer cell lines. The compound exhibited dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent.

Comparative Analysis

To better understand TFMBA's biological activity, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4-Dichloro-3-methylbenzoic acid | Chlorine substitutions | Moderate anti-inflammatory |

| 2-(Trifluoromethyl)benzoic acid | Single trifluoromethyl group | Antimicrobial properties |

| 2,3,6-Trifluorobenzoic acid | Different fluorine positioning | Enzyme inhibition |

This table illustrates how variations in substituents affect biological activity and potential therapeutic applications.

Synthesis and Applications

TFMBA is utilized as a building block in the synthesis of more complex fluorinated organic compounds. Its unique properties make it suitable for developing pharmaceuticals that require enhanced metabolic stability due to fluorination. Additionally, TFMBA is being explored for applications in agrochemicals and specialty polymers .

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities associated with TFMBA. Further investigations into its mechanism of action at the molecular level could pave the way for novel therapeutic agents targeting inflammatory diseases and cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.